3-(diethoxymethyl)-4H-1,2,4-triazole
Overview
Description
3-(Diethoxymethyl)-4H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a diethoxymethyl group. Triazoles are known for their diverse biological activities and have been extensively studied for their applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethoxymethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethoxymethylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .
Scientific Research Applications
3-(Diethoxymethyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(diethoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities but different substitution patterns.
1,2,4-Triazole: Similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.
Uniqueness
3-(Diethoxymethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diethoxymethyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other triazole derivatives may not be able to fulfill .
Properties
IUPAC Name |
5-(diethoxymethyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVTYEAZFLNKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=NN1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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